Tris(3-Aminopropyl)amin

Übersicht

Beschreibung

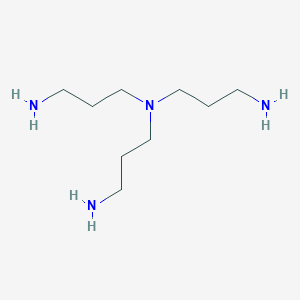

Tris(3-aminopropyl)amine is an organic compound with the empirical formula C9H24N4 . It is a liquid substance that is colorless to slightly pale yellow . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of Tris(3-aminopropyl)amine involves the use of a novel monomer, tris(3-aminopropyl)amine (TAEA), which is blended with trace amounts of piperazine (PIP) in aqueous solution . The chemical composition and structure of the polyamine selective layer can be tailored by varying the PIP content .Molecular Structure Analysis

The molecular structure of Tris(3-aminopropyl)amine includes one tertiary amine group and three primary amine groups . The SMILES string representation of its structure is NCCCN(CCCN)CCCN .Chemical Reactions Analysis

Tris(3-aminopropyl)amine has been used in the construction of various functional molecules and materials, such as macrocyclic and cryptand compounds . These compounds can be used for the molecular recognition of cations, anions, and small organic molecules .Physical And Chemical Properties Analysis

Tris(3-aminopropyl)amine has a molecular weight of 188.31 g/mol . It is a liquid at room temperature . The boiling point is 150 °C at 3mmHg, and the density is 0.95 g/cm3 .Wissenschaftliche Forschungsanwendungen

Cryptandsynthèse

Tris(3-Aminopropyl)amin dient als Baustein für Cryptanden, bei denen es sich um bicyclische und polycyclische Ether handelt, die in großem Umfang bei der Komplexierung und dem Transport von Ionen eingesetzt werden, insbesondere im Bereich der supramolekularen Chemie .

Vorläufer für nicht-ionische Basen

Es dient als Vorläufer für Proazaphosphatrane, die starke, nicht-ionische Basen sind, die in verschiedenen organischen Synthesen verwendet werden .

Abwasserbehandlung

Die Verbindung kann auf mehrwandige Kohlenstoffnanoröhren (MWCNTs) aufgepfropft werden, um sie zur Festphasenextraktion von Metallionen zu verwenden, wodurch die Anwendungen in der Abwasserbehandlung unterstützt werden .

Wasserenthärtung

In der Wasseraufbereitung wurden auf this compound basierende geladene Nanofiltrationsmembranen für eine effektive Wasserenthärtung durch Entfernung von Härte verursachenden Ionen aus dem Wasser angepasst .

Synthese makrocyclischer Verbindungen

Es wurden Untersuchungen zur Synthese makrocyclischer Verbindungen durchgeführt, die strukturelle Fragmente von this compound enthalten, die zur Herstellung komplexer Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft verwendet werden .

Grenzflächenpolymerisation

This compound wird als Monomer in Grenzflächenpolymerisationsprozessen verwendet, um die positiven Oberflächenladungen zu erhöhen, was vorteilhaft für die Herstellung von Dünnschichtverbundmembranen aus Polyamid-Nanofiltration mit spezifischen Ladungseigenschaften ist .

Wirkmechanismus

Target of Action

Tris(3-aminopropyl)amine is a polypeptide that primarily targets copper ions and forms a chelate ring . It also has binding constants with nitrogen atoms, which are important in enzyme activities, biochemical properties, and the molecule’s structure .

Biochemical Pathways

The biochemical pathways affected by Tris(3-aminopropyl)amine involve the formation of hydrogen bonds and the encapsulation of sulfate within the cavity via a total of six NH⋯O bonds . This leads to a 1:1 binding for each case .

Pharmacokinetics

It is known that the compound effectively extracts fluoride from water, showing approximately 99% efficiency . This suggests that the compound may have good bioavailability.

Result of Action

The result of Tris(3-aminopropyl)amine’s action is the formation of strong NH⋯anion interactions . This leads to the loss of NOESY contacts of two NH resonances for the complexes of F−, H2PO4−, HCO3−, HSO4−, or CH3COO− .

Action Environment

The action of Tris(3-aminopropyl)amine is influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

Tris(3-aminopropyl)amine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Zukünftige Richtungen

Tris(3-aminopropyl)amine has been used in the development of high-performance positively-charged nanofiltration membranes for water softening . Future research may focus on further optimizing the performance of these membranes and exploring other potential applications of Tris(3-aminopropyl)amine in the field of material science .

Eigenschaften

IUPAC Name |

N',N'-bis(3-aminopropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXSDTGNCZVWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338164 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4963-47-7 | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-aminopropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

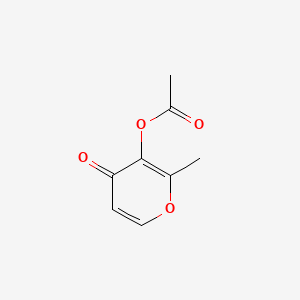

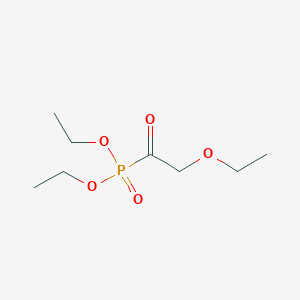

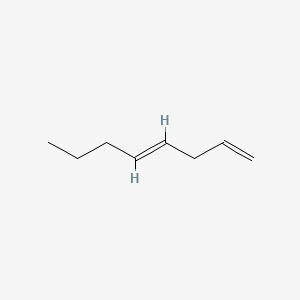

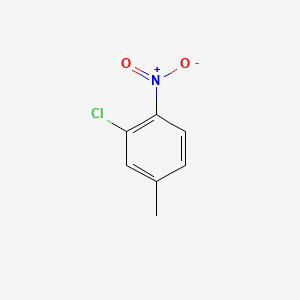

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

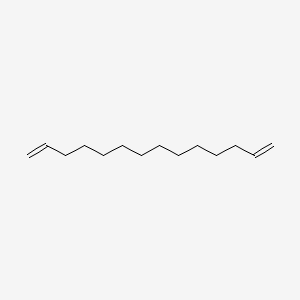

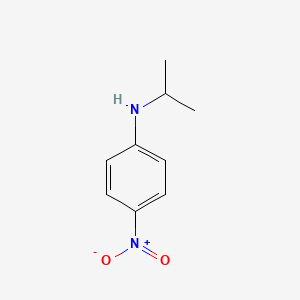

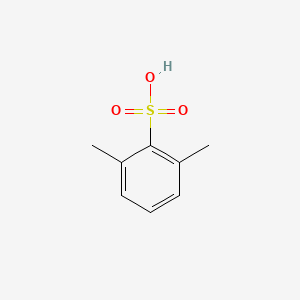

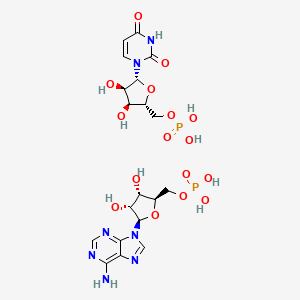

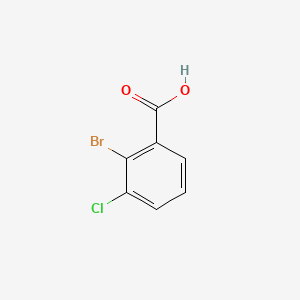

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)